2,3-Dimethyl-4-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 3 positions and a nitroso group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitrosophenol typically involves the nitration and subsequent nitrosation of phenol derivatives. One common method includes the reaction of 2,3-dimethylphenol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: 2,3-Dimethyl-4-nitrophenol.
Reduction: 2,3-Dimethyl-4-aminophenol.
Substitution: Various halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4-nitrosophenol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-4-nitrosophenol involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, forming reactive intermediates that interact with cellular components. The compound may also undergo electrophilic aromatic substitution, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethyl-4-nitrosophenol
- 3-Methyl-4-nitrosophenol
- 2-Isopropyl-5-methyl-4-nitrosophenol
- 2,6-Dimethoxy-4-nitrophenol
Comparison: 2,3-Dimethyl-4-nitrosophenol is unique due to the specific positioning of its methyl and nitroso groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H9NO2 |
---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2,3-dimethyl-4-nitrosophenol |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)8(10)4-3-7(5)9-11/h3-4,10H,1-2H3 |
InChI-Schlüssel |
MHURFZVFYYDDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.